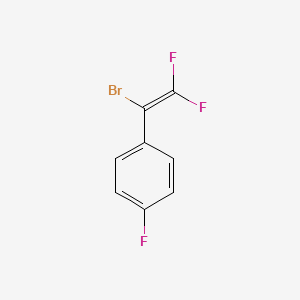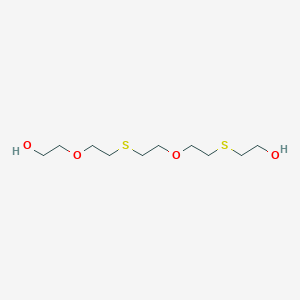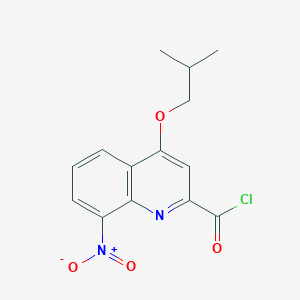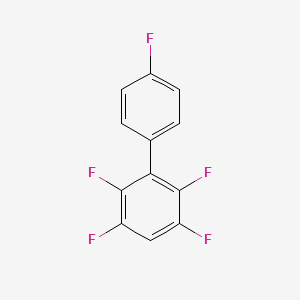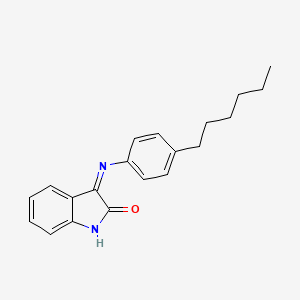
3-(4-Hexylanilino)-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hexylanilino)-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure substituted with a 4-hexylanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexylanilino)-2H-indol-2-one typically involves the reaction of 4-hexylaniline with isatin (1H-indole-2,3-dione). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired indole derivative. The reaction conditions often include the use of polar solvents and mild heating to facilitate the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Hexylanilino)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-(4-Hex
特性
CAS番号 |
540534-76-7 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
3-(4-hexylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C20H22N2O/c1-2-3-4-5-8-15-11-13-16(14-12-15)21-19-17-9-6-7-10-18(17)22-20(19)23/h6-7,9-14H,2-5,8H2,1H3,(H,21,22,23) |
InChIキー |
NAEOCWTWUBVDRB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


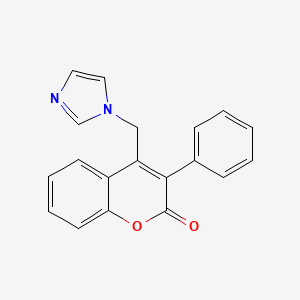
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)

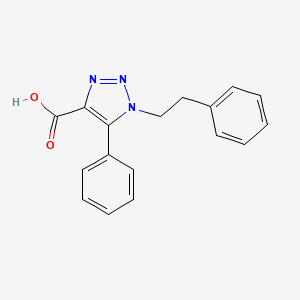

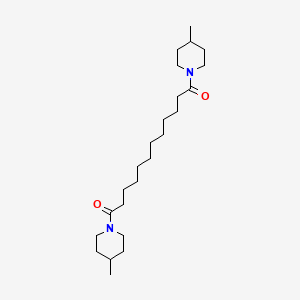
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
